molecular formula C14H20BClO3 B594556 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-02-0

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B594556
CAS No.: 1256359-02-0
M. Wt: 282.571
InChI Key: FDKCFTPLRZJLHH-UHFFFAOYSA-N
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Description

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and materials science.

Scientific Research Applications

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chloroethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used. The reactions are often carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Major Products

    Substitution Reactions: Products include substituted phenyl ethers or thioethers.

    Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloroethoxy group can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethoxy)phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-(2-chloroethoxy)phenyl)-1,3,2-dioxaborolane
  • 2-(2-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chloroethoxy group and a boronate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity in both substitution and coupling reactions distinguishes it from other similar compounds, which may only participate in one type of reaction.

Properties

IUPAC Name

2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKCFTPLRZJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681940
Record name 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-02-0
Record name 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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